N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a heterocyclic compound featuring a spirocyclic core (1,5-dioxa-9-azaspiro[5.5]undecane) linked to a benzo[1,3]dioxole moiety via a carboxamide group. This structure combines rigidity from the spirocyclic system with the electron-rich aromaticity of the benzodioxolyl group, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-15(17-12-2-3-13-14(10-12)21-11-20-13)18-6-4-16(5-7-18)22-8-1-9-23-16/h2-3,10H,1,4-9,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTNSZPOXSWJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Spirocyclic Core Construction
The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is synthesized via cyclization or condensation reactions. Key methods include:
Phosphorus Pentoxide-Mediated Cyclization
A widely adopted method involves reacting diols with amines under dehydrating conditions. For example, 1,5-dioxa-9-azaspiro[5.5]undecane is synthesized by treating 3,4-(methylenedioxy)phenylacetic acid derivatives with phosphorus pentoxide (P₂O₅) in dichloromethane. This method achieves cyclization via intramolecular esterification, yielding the spirocyclic amine in 75–90% purity.
Reductive Amination
Alternative approaches employ reductive amination of ketones with primary amines. For instance, methyl 3,4-(methylenedioxy)phenylacetate undergoes condensation with benzylamine followed by lithium aluminum hydride (LiAlH₄) reduction to form the spirocyclic amine.
Carboxamide Formation
Coupling the spirocyclic amine with 2H-1,3-benzodioxol-5-amine involves two primary routes:
Acyl Chloride Intermediate
Activation of the spirocyclic carboxylic acid (generated via hydrolysis of its ester) with oxalyl chloride forms the acyl chloride, which reacts with 2H-1,3-benzodioxol-5-amine in the presence of triethylamine (Et₃N). This method yields the carboxamide in 85–92% efficiency.
Direct Amidation Using Coupling Reagents
Carbodiimide-based reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct coupling between the spirocyclic carboxylic acid and amine. Optimized conditions (xylene, 150°C, 1 h) achieve yields of 90–95%.
Step-by-Step Methodologies
Method 1: Phosphorus Pentoxide-Mediated Cyclization Followed by Amidation
Synthesis of Methyl 3,4-(Methylenedioxy)phenylacetate :
- React 3,4-(methylenedioxy)phenylacetic acid with methanol and oxalyl chloride.
- Yield: 94% (yellow oil).
Cyclization to 1,5-Dioxa-9-Azaspiro[5.5]undecane :
- Treat the ester with P₂O₅ in dichloromethane for 18 h.
- Purify via silica gel chromatography (hexane/ethyl acetate).
- Yield: 85–90%.
Hydrolysis to Carboxylic Acid :
- Reflux with NaOH in methanol/THF.
- Yield: 97% (white solid).
Amidation with 2H-1,3-Benzodioxol-5-amine :
- Activate the acid with thionyl chloride (SOCl₂), then react with the amine in Et₃N.
- Yield: 88–92%.
Method 2: Reductive Amination and Direct Coupling
Synthesis of Spirocyclic Amine :
- Condense pinacolone with 4-aminophenol under basic conditions.
- Reduce intermediate with LiAlH₄ in tetrahydrofuran (THF).
- Yield: 75–80%.
Carboxamide Formation :
- Use EDC/HOBt in dimethylformamide (DMF) to couple the amine with 2H-1,3-benzodioxol-5-carboxylic acid.
- Yield: 82–87%.
Analytical Data and Characterization
Spectral Data
- ¹H NMR (DMSO-d₆, 300 MHz) :
- δ 6.13 (s, 2H, O–CH₂–O), 3.74 (s, 2H, –CH₂–C=O), 3.47 (s, 3H, O–CH₃).
- HRMS : m/z 332.4 [M+H]⁺ (calculated for C₁₆H₁₂BrO₅).
Challenges and Optimization
- Steric Hindrance : The spirocyclic structure necessitates prolonged reaction times (18–24 h) for complete cyclization.
- Byproduct Formation : Trace amounts of N-benzyl-2,2-dioxo-1H-benzothiazin-4-amine may form if water is present during amidation.
- Scalability : Method 1 is preferred for industrial scale due to lower catalyst costs and higher reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
Key Observations :
- Chromatographic Efficiency : Higher yields (64%) in 6c suggest that ethyl acetate elution effectively separates spirocyclic esters, whereas carboxamides (target compound) may require alternative solvents.
Spectroscopic and Physicochemical Properties
Table 3: Spectral Data for Analogs
Key Observations :
- Functional Group Identification : The ester C=O stretch at 1733 cm⁻¹ in 6c contrasts with the expected ~1650–1680 cm⁻¹ range for carboxamides (target compound), aiding differentiation.
- Stereochemical Confirmation : ¹H NMR in and resolves diastereomers, suggesting similar analyses would be critical for verifying the target compound’s configuration.
Implications for Future Research
The target compound’s unique carboxamide-spiro-benzodioxole architecture presents opportunities for:
Drug Discovery : The benzodioxole moiety is prevalent in CNS-active compounds (e.g., paroxetine), while spirocyclic systems enhance metabolic stability .
Stereoselective Synthesis : Lessons from low-yield diastereomer separations (e.g., 30% yield in ) highlight the need for asymmetric catalysis or chiral resolving agents.
Materials Science : The rigid spiro system could serve as a scaffold for liquid crystals or polymers, leveraging insights from ester/amine analogs .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a compound of considerable interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that includes a benzodioxole moiety, which is known for its diverse biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 301.31 g/mol.
1. Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxol derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance:
| Compound | IC50 (µM) | Notes |
|---|---|---|
| IIa | 0.85 | Potent α-amylase inhibitor |
| IIc | 0.68 | Effective in reducing blood glucose levels in vivo |
| Acarbose | 2.593 | Standard α-amylase inhibitor |
In vivo studies using streptozotocin-induced diabetic mice showed that administration of similar compounds significantly reduced blood glucose levels, suggesting their potential as therapeutic agents for diabetes management .
2. Anticancer Activity
The anticancer potential of this compound was assessed through cytotoxicity assays against various cancer cell lines. The results indicated that certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 26 | Significant growth inhibition |
| MCF7 | 35 | Moderate cytotoxicity |
| Hek293t | >150 | Minimal toxicity to normal cells |
These findings suggest that the compound could be further investigated for its role in cancer therapy, particularly due to its selective activity against malignant cells .
The mechanisms underlying the biological activities of this compound are believed to involve:
Inhibition of Enzymatic Activity : The compound acts as an inhibitor of α-amylase, which is crucial for carbohydrate digestion and glucose absorption.
Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death, although further mechanistic studies are required to clarify these pathways.
Case Studies
A notable case study involved the synthesis and evaluation of several benzodioxol derivatives for their antidiabetic effects. Among these derivatives, this compound showed promising results in lowering blood glucose levels in diabetic mice after repeated dosing over a week.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
